4,4'-Diiodo-trans-stilbene
Overview
Description
4,4’-Diiodo-trans-stilbene is a synthetic organic compound that belongs to the stilbene family It is characterized by the presence of two iodine atoms attached to the para positions of the phenyl rings in the trans-stilbene structure
Scientific Research Applications
4,4’-Diiodo-trans-stilbene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: It is used in the development of materials with specific optical and electronic properties.
Future Directions
Stilbene compounds, including 4,4’-Diiodo-trans-stilbene, have shown potential in medical research, particularly in the study of cancer. For instance, 4,4’-Dihydroxy-trans-stilbene has been found to inhibit Lewis Lung Carcinoma growth in vivo through apoptosis, autophagy, and modulation of the tumor microenvironment . This suggests potential future directions in cancer research and treatment.
Mechanism of Action
Target of Action
4,4’-Diiodo-trans-stilbene (DHS) is a synthetic analog of resveratrol . It has been shown to exert an antiproliferative effect on normal human fibroblasts
Mode of Action
It has been shown to suppress transformation in normal mouse fibroblasts and inhibit proliferation and invasion of human breast cancer cells . This suggests that DHS may interact with its targets to disrupt normal cell cycle progression, leading to a reduction in cell proliferation.
Biochemical Pathways
DHS is a stilbene compound, and its synthesis involves the regioselective hydroxylation of trans-stilbene . This process is catalyzed by unspecific peroxygenases (UPOs) from various basidiomycetes . The resulting DHS has been shown to have preventive effects on cancer invasion and metastasis .
Pharmacokinetics
It’s known that the bioavailability of stilbene compounds can be influenced by factors such as metabolism and absorption
Result of Action
DHS has been shown to have a more potent antiproliferative effect on normal human fibroblasts than resveratrol . In addition, it suppresses transformation in normal mouse fibroblasts and inhibits proliferation and invasion of human breast cancer cells . These effects suggest that DHS may have potential as an anticancer agent.
Action Environment
The action of stilbene compounds like DHS can be influenced by various environmental factors. For instance, the biosynthesis of stilbenes can be enhanced by factors such as ultraviolet radiation, visible light, ultrasonication, mechanical stress, salt stress, drought, temperature, ozone, and biotic stress
Biochemical Analysis
Biochemical Properties
4,4’-Diiodo-trans-stilbene interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that unspecific peroxygenases (UPOs) from the basidiomycetes Agrocybe aegerita, Coprinopsis cinerea, and Marasmius rotula can catalyze the regioselective hydroxylation of trans-stilbene to 4,4’-dihydroxy-trans-stilbene .
Cellular Effects
The effects of 4,4’-Diiodo-trans-stilbene on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4,4’-Diiodo-trans-stilbene exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 4,4’-Diiodo-trans-stilbene in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4,4’-Diiodo-trans-stilbene vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
4,4’-Diiodo-trans-stilbene is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
4,4’-Diiodo-trans-stilbene is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 4,4’-Diiodo-trans-stilbene and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Diiodo-trans-stilbene can be synthesized through a double Heck reaction of arenediazonium salts with vinyltriethoxysilane . This method involves the use of anilines as starting materials, which are converted into arenediazonium salts. These salts then undergo a coupling reaction with vinyltriethoxysilane under specific conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-Diiodo-trans-stilbene are not extensively documented, the general approach involves large-scale application of the synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the product, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diiodo-trans-stilbene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted stilbenes, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Comparison with Similar Compounds
4,4’-Diiodo-trans-stilbene can be compared with other similar compounds, such as:
4,4’-Dihydroxy-trans-stilbene: This compound is a resveratrol analogue with potential anticancer properties.
3,5-Dihydroxy-trans-stilbene (Pinosylvin): Found in the heartwood of pine trees, it possesses antioxidant and anti-inflammatory properties.
3,5,4’-Trihydroxy-trans-stilbene (Resveratrol): Known for its wide range of biological activities, including anti-carcinogenic and anti-inflammatory effects.
Properties
IUPAC Name |
1-iodo-4-[(E)-2-(4-iodophenyl)ethenyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEYAZGFUKIZPM-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201861-91-8 | |
Record name | 4,4'-Diiodo-trans-stilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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